REACTION_CXSMILES
|
[Si]([O:8][CH:9]1[CH2:14][CH2:13][C:12]([C:15]2[C:16]([F:21])=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:11][CH2:10]1)(C(C)(C)C)(C)C>ClCCl>[F:21][C:16]1[C:15]([C:12]2[CH2:13][CH2:14][CH:9]([OH:8])[CH2:10][CH:11]=2)=[CH:20][CH:19]=[CH:18][N:17]=1
|
Name
|
3-(4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl)-2-fluoropyridine
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CC=C(CC1)C=1C(=NC=CC1)F
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Name
|
|
Quantity
|
48.8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred until the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
hydrogen fluoride-pyridine complex (1.696 mL, 19.51 mmol) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating to a clear oil under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was used without purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=NC=CC=C1C1=CCC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |